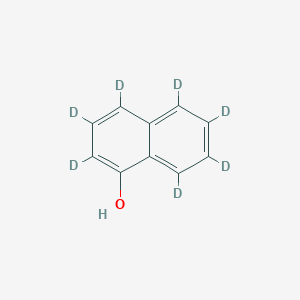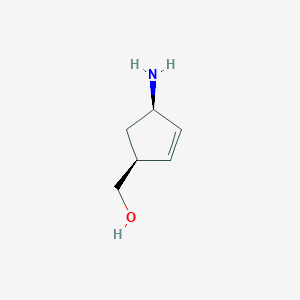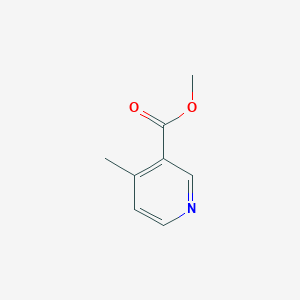
1-ナフトール-2,3,4,5,6,7,8-d7
概要
説明
1-Naphthol-2,3,4,5,6,7,8-d7 is a deuterated form of 1-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of 1-Naphthol-2,3,4,5,6,7,8-d7 is C10D7HO, and it has a molecular weight of 151.21 g/mol .
科学的研究の応用
1-Naphthol-2,3,4,5,6,7,8-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of naphthol derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of naphthol-based drugs.
Industry: Used in the production of deuterated compounds for various industrial applications
作用機序
Target of Action
1-Naphthol-2,3,4,5,6,7,8-d7, also known as 1-naphthol-d7, is a deuterium-labeled analog of 1-Naphthol It’s known that naphthols, in general, exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions .
Mode of Action
Naphthols are known to be involved in coupling and electrophilic aromatic substitution reactions due to their phenolic properties .
Biochemical Pathways
Naphthols are commonly used in the manufacturing of dyes, intermediates, and synthetic perfumes , suggesting they may be involved in various biochemical reactions and pathways.
Pharmacokinetics
It’s known that the compound is a solid with a melting point of 94-96 °c and a boiling point of 278-280 °c . It has slight solubility in chloroform, DMSO, and methanol .
Result of Action
Naphthols are known to exhibit fluorescence properties , suggesting that they may interact with cellular components in a way that produces fluorescence.
Action Environment
The compound’s physical properties, such as its boiling and melting points , suggest that temperature could potentially influence its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Naphthol-2,3,4,5,6,7,8-d7 can be synthesized through the deuteration of 1-naphthol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of 1-Naphthol-2,3,4,5,6,7,8-d7 follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions: 1-Naphthol-2,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form dihydronaphthols.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted naphthols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthols.
Substitution: Various substituted naphthols depending on the electrophile used.
類似化合物との比較
2-Naphthol-1,3,4,5,6,7,8-d7: Another deuterated naphthol with similar isotopic properties.
Naphthalene-d8: A fully deuterated form of naphthalene.
1-Aminonaphthalene-d7: A deuterated form of 1-aminonaphthalene
Uniqueness: 1-Naphthol-2,3,4,5,6,7,8-d7 is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of reaction mechanisms and metabolic pathways, distinguishing it from other deuterated compounds .
特性
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583893 | |
| Record name | (~2~H_7_)Naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124251-84-9 | |
| Record name | (~2~H_7_)Naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124251-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)


![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)




![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)



